
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one, also known as FPQ or Fluoro-Pyrrolo-Quinoline, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development.
Mechanism of Action
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one binds to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. This results in the inhibition of DNA replication and transcription, leading to cell death. This compound also inhibits the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antimicrobial activity against bacteria and fungi. However, further research is needed to determine the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one in lab experiments is its ability to intercalate with DNA, making it a useful tool for studying DNA replication and transcription. However, the complex synthesis method and the potential toxicity of this compound limit its use in certain experiments.
Future Directions
Future research on 8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one should focus on optimizing the synthesis method to make it more efficient and cost-effective. Studies should also investigate the potential use of this compound in combination with other drugs for enhanced anticancer and antimicrobial activity. Additionally, the exact mechanism of action of this compound and its potential side effects should be further explored.
Synthesis Methods
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one is synthesized through a multi-step process that involves the reaction of 6-methyl-2-nitroaniline with 3-pyrrolidin-1-ylpyrrolidine-1-carboxylic acid, followed by reduction and cyclization. The final product is obtained through a fluorination reaction. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one has been studied for its potential use in drug development due to its ability to bind to DNA and inhibit the activity of certain enzymes. It has been shown to have anticancer and antimicrobial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-12-8-14-15(10-17(24)21-18(14)16(20)9-12)19(25)23-7-4-13(11-23)22-5-2-3-6-22/h8-10,13H,2-7,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVYACURHZVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC(=O)C=C2C(=O)N3CCC(C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7642790.png)
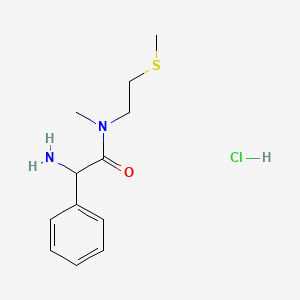
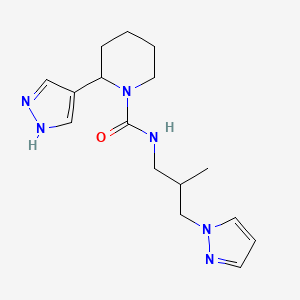
![N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642812.png)
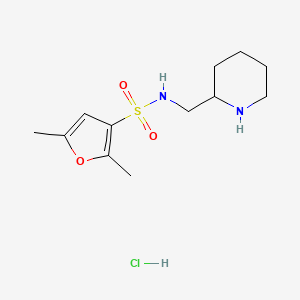
![3-[[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-methyl-1-(2-methylprop-2-enyl)urea](/img/structure/B7642825.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642833.png)
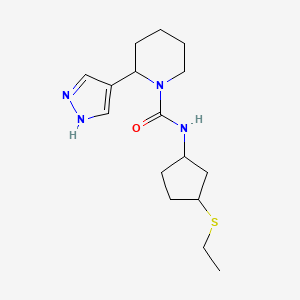

![N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7642846.png)
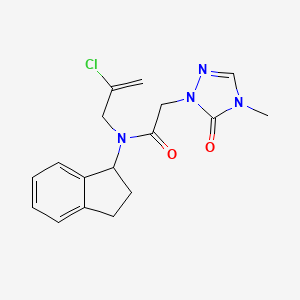
![(2S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]butanamide;hydrochloride](/img/structure/B7642857.png)
![N-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B7642864.png)
![N-[2-(4-fluorophenyl)-2-methoxyethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7642872.png)